molecular formula C5H2ClFN4O2S B1588623 6-Chloro-1H-Purine-2-sulfonyl fluoride CAS No. 2706-92-5

6-Chloro-1H-Purine-2-sulfonyl fluoride

Cat. No. B1588623
CAS RN: 2706-92-5
M. Wt: 236.61 g/mol
InChI Key: QVUAWHQMKAWAFB-UHFFFAOYSA-N
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Description

6-Chloro-1H-Purine-2-sulfonyl fluoride (6-Cl-P2SF) is a halogenated purine derivative that has been widely studied for its potential applications in scientific research. 6-Cl-P2SF has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology. This compound has been used for a variety of purposes, including as an inhibitor of enzymes, as a fluorescent substrate, and as a reagent for the synthesis of other compounds. In

Scientific Research Applications

1. Purine Derivatives and Synthesis

  • Research Study : "Purine N-oxides: XXXVII. Derivatives from 6-chloropurine 3-oxide" by A. Giner-Sorolla (1971) in the Journal of Heterocyclic Chemistry.
  • Key Insights : This study describes the synthesis of various derivatives from 6-chloropurine, such as 6-selenopurine and 6-mercapturine oxides. It also outlines the transformation of these derivatives into compounds like purine-6-sulfonamide 3-oxide, which is structurally related to 6-Chloro-1H-Purine-2-sulfonyl fluoride. These compounds have implications in the development of novel chemicals and materials.
  • Read more
  • Research Study : "Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives in Municipal Sewage Sludge in China" by Ting Ruan et al. (2015) in Environmental Science & Technology.
  • Key Insights : The study investigates fluorinated chemicals like 6:2 chlorinated polyfluorinated ether sulfonate, a PFOS alternative used in electroplating. This research is relevant for understanding the environmental behaviors of fluorinated compounds similar to 6-Chloro-1H-Purine-2-sulfonyl fluoride.
  • Read more
  • Research Study : "S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1" by Jiangqiong Liu & M. Robins (2007) in the Journal of the American Chemical Society.
  • Key Insights : This study focuses on the reactivity of 6-substituted purine nucleosides, including chloro and sulfonyl derivatives, which are closely related to 6-Chloro-1H-Purine-2-sulfonyl fluoride. The findings contribute to understanding the synthesis and potential applications of such compounds in medicinal chemistry.
  • Read more
  • Research Study : "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride" by G. Laudadio et al. (2019) in the Journal of the American Chemical Society.
  • Key Insights : This research presents a novel method for synthesizing sulfonyl fluorides, which are structurally related to 6-Chloro-1H-Purine-2-sulfonyl fluoride. The study highlights the importance of such compounds in click chemistry and drug discovery.
  • Read more

properties

IUPAC Name

6-chloro-7H-purine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUAWHQMKAWAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422373
Record name 6-Chloro-7H-purine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-Purine-2-sulfonyl fluoride

CAS RN

2706-92-5
Record name 2706-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-7H-purine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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